1-{[(5-amino-1H-tetrazol-1-yl)acetyl](2-methylpropyl)amino}-N-phenylcyclohexanecarboxamide
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Overview
Description
Preparation Methods
The synthesis of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide involves multiple steps. The primary synthetic route includes the formation of the tetrazole ring followed by the attachment of the acetyl group and subsequent coupling with the cyclohexanecarboxamide moiety. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the tetrazole ring or other functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and reactivity make it suitable for use in biochemical assays and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can modulate enzymatic activity or other biochemical processes. Additionally, the compound may interact with cellular receptors or proteins, influencing signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar compounds to 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide include:
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide: This compound has a similar structure but with a furylmethyl group instead of a methylpropyl group, which may alter its reactivity and applications.
5-Aminotetrazole: A simpler compound with a tetrazole ring, used in various chemical reactions and as a precursor for more complex molecules.
Properties
Molecular Formula |
C20H29N7O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[[2-(5-aminotetrazol-1-yl)acetyl]-(2-methylpropyl)amino]-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H29N7O2/c1-15(2)13-26(17(28)14-27-19(21)23-24-25-27)20(11-7-4-8-12-20)18(29)22-16-9-5-3-6-10-16/h3,5-6,9-10,15H,4,7-8,11-14H2,1-2H3,(H,22,29)(H2,21,23,25) |
InChI Key |
LWHAIMRHRXIFCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C(=O)CN1C(=NN=N1)N)C2(CCCCC2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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